[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone
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Overview
Description
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with hydroxyl groups and a fluorinated aromatic ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of hydroxyl groups at specific positions. The fluorinated aromatic ring is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the aromatic ring or the piperidine ring.
Substitution: Halogenation or nitration can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while halogenation of the aromatic ring can produce various halogenated derivatives.
Scientific Research Applications
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl groups and the fluorinated aromatic ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-chloro-3-methylphenyl)methanone
- [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-bromo-3-methylphenyl)methanone
- [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-iodo-3-methylphenyl)methanone
Uniqueness
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8-6-9(2-3-10(8)14)13(18)15-5-4-11(16)12(17)7-15/h2-3,6,11-12,16-17H,4-5,7H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNWYKINHOZAGZ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(C(C2)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC[C@@H]([C@H](C2)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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